molecular formula C18H17Cl2F2NO3 B14782165 1-(3-Cyclopropylmethoxy-4-difluoromethoxy-phenyl)-2-(3,5-dichloro-pyridin-4-yl)-ethanol

1-(3-Cyclopropylmethoxy-4-difluoromethoxy-phenyl)-2-(3,5-dichloro-pyridin-4-yl)-ethanol

Cat. No.: B14782165
M. Wt: 404.2 g/mol
InChI Key: IXLYBDLDJMPYOM-UHFFFAOYSA-N
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Description

1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl)ethan-1-ol is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclopropylmethoxy group, a difluoromethoxy group, and a dichloropyridinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl)ethan-1-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the cyclopropylmethoxy group: This can be achieved through the reaction of cyclopropylmethanol with an appropriate halogenating agent.

    Introduction of the difluoromethoxy group: This step involves the reaction of a suitable phenol derivative with a difluoromethylating agent.

    Coupling with the dichloropyridinyl group: This step can be performed using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to link the phenyl and pyridinyl moieties.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The halogen atoms in the pyridinyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a tool for studying biological pathways and interactions.

    Medicine: Potential use as a pharmaceutical agent, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

Comparison with Similar Compounds

1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl)ethan-1-ol can be compared with other PDE4 inhibitors, such as roflumilast and cilomilast. These compounds share similar mechanisms of action but differ in their chemical structures and pharmacokinetic properties. The unique combination of functional groups in 1-(3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl)ethan-1-ol may confer distinct advantages in terms of potency, selectivity, and safety profile .

Properties

Molecular Formula

C18H17Cl2F2NO3

Molecular Weight

404.2 g/mol

IUPAC Name

1-[3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl]-2-(3,5-dichloropyridin-4-yl)ethanol

InChI

InChI=1S/C18H17Cl2F2NO3/c19-13-7-23-8-14(20)12(13)6-15(24)11-3-4-16(26-18(21)22)17(5-11)25-9-10-1-2-10/h3-5,7-8,10,15,18,24H,1-2,6,9H2

InChI Key

IXLYBDLDJMPYOM-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)C(CC3=C(C=NC=C3Cl)Cl)O)OC(F)F

Origin of Product

United States

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